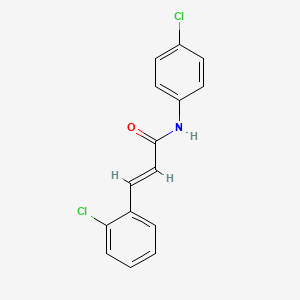

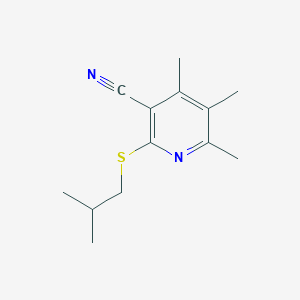

![molecular formula C20H22N6O B5503637 4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)

4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves several key steps, including the formation of the core pyrimidine structure followed by functionalization at various positions to introduce the piperazine and phenylpropanoyl groups. Methods such as microwave-assisted synthesis have been employed to efficiently generate these compounds, demonstrating the versatility of this scaffold in medicinal chemistry synthesis strategies (Ahmed E. M. Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been thoroughly investigated, revealing the importance of specific substituents in determining the compound's biological activity. Studies on the hydrogen bonding patterns and crystalline forms of these molecules highlight the role of molecular conformation in their function and interaction with biological targets (Jorge Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine compounds participate in a range of chemical reactions, facilitating the introduction of various functional groups that modulate their chemical and biological properties. These reactions include nucleophilic substitutions and cyclization processes that are central to the diversification of this chemical scaffold for therapeutic use (K. Hirota et al., 1983).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are crucial for their pharmaceutical application. Modifications at the pyrazolo[3,4-d]pyrimidine core, including the introduction of piperazine and phenylpropanoyl groups, influence these properties, affecting the compound's bioavailability and pharmacokinetics (P. Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups affects the compound's reactivity towards biological targets, thereby modulating its therapeutic potential. Studies have shown that specific substitutions can enhance the compound's activity against various biological targets, indicating the importance of chemical property optimization in drug development (Y. Ammar et al., 2004).

Scientific Research Applications

Antiviral and Antimicrobial Applications

- Enterovirus Inhibitors : Pyrazolo[3,4-d]pyrimidines, sharing a structural motif with the specified compound, have shown potent antiviral activity against human enteroviruses, especially coxsackieviruses. These compounds inhibited enterovirus replication at nanomolar concentrations, highlighting their potential as antiviral agents (Chern et al., 2004).

- Antimicrobial Activity : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have been synthesized and found to exhibit antimicrobial activity, with some compounds showing higher activity than reference drugs against bacteria and fungi (Ammar et al., 2019).

Anticancer Properties

- Cervical Cancer Cell Activation : Anthranilamide–Pyrazolo[1,5‐a]pyrimidine conjugates have demonstrated significant anticancer activity in cervical cancer cells by inducing cell cycle arrest and activating the p53 pathway, which is crucial for controlling cell growth and apoptosis (Kamal et al., 2012).

- Inhibition of 5-Lipoxygenase : Pyrazolopyrimidines derivatives have also been explored for their anti-5-lipoxygenase activity, which is significant for their potential use in cancer treatment due to the role of lipoxygenases in cancer progression (Rahmouni et al., 2016).

Drug Design and Molecular Studies

- Sildenafil Isostere Synthesis : Research into pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, closely related to the compound , has led to the development of potential PDE‐5 inhibitors, highlighting the compound's relevance in drug design for treating erectile dysfunction (Su et al., 2021).

- Adenosine Receptor Antagonists : Water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been studied as human A₃ adenosine receptor antagonists, showing potential for intravenous therapeutic applications due to their good water solubility and selectivity (Baraldi et al., 2012).

properties

IUPAC Name |

3-phenyl-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c27-20(8-7-17-5-2-1-3-6-17)25-13-11-24(12-14-25)18-15-19(22-16-21-18)26-10-4-9-23-26/h1-6,9-10,15-16H,7-8,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVWMOWHXUSDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

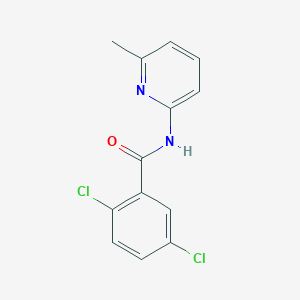

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

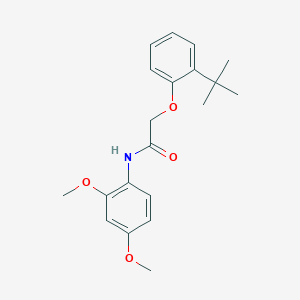

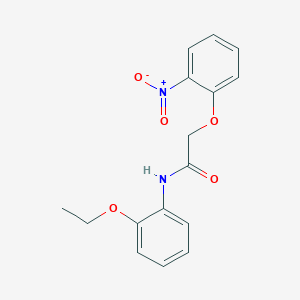

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

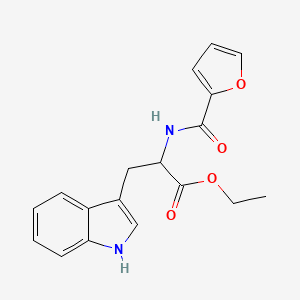

![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)

![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)

![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)